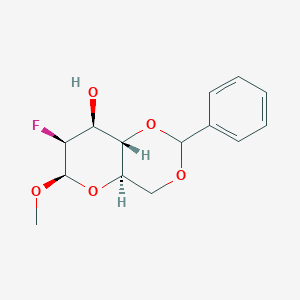
L-Propoxyphene-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Propoxyphene-d5 Hydrochloride is an isotope-labeled analog and L-isomer of Propoxyphene Hydrochloride. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C22H25D5ClNO2, and it has a molecular weight of 380.97.
Méthodes De Préparation
The synthesis of L-Propoxyphene-d5 Hydrochloride involves the incorporation of deuterium atoms into the propoxyphene molecule. The synthetic route typically includes the following steps:
Synthesis of the Intermediate: The initial step involves the preparation of the intermediate compound, which is then subjected to deuterium exchange reactions.
Deuterium Exchange: The intermediate compound undergoes deuterium exchange using deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium atoms.
Final Conversion: The deuterated intermediate is then converted to this compound through a series of chemical reactions, including esterification and hydrochloride salt formation.
Analyse Des Réactions Chimiques
L-Propoxyphene-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Applications De Recherche Scientifique
L-Propoxyphene-d5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: It is used to study metabolic pathways in vivo, allowing researchers to trace the metabolic fate of the compound in biological systems.
Environmental Studies: The compound serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: It is utilized in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: The compound is used as a chemical reference for identification, qualitative and quantitative analysis, and detection of other compounds
Mécanisme D'action
L-Propoxyphene-d5 Hydrochloride acts as a weak agonist at OP1, OP2, and OP3 opiate receptors within the central nervous system. It primarily affects OP3 receptors, which are coupled with G-protein receptors. These receptors function as modulators of synaptic transmission via G-proteins that activate effector proteins. The compound binds to the opiate receptors, leading to a decrease in the perception of pain stimuli .
Comparaison Avec Des Composés Similaires
L-Propoxyphene-d5 Hydrochloride is similar to other compounds in the propoxyphene family, such as:
Dextropropoxyphene: An opioid analgesic used to treat mild to moderate pain.
Levopropoxyphene: An optical isomer of dextropropoxyphene, primarily used as an antitussive (cough suppressant).
This compound is unique due to its stable isotope labeling, which makes it valuable for research applications that require precise tracking and analysis of metabolic pathways and environmental pollutants.
Propriétés
Numéro CAS |
1276197-49-9 |
|---|---|
Formule moléculaire |
C22H30ClNO2 |
Poids moléculaire |
380.968 |
Nom IUPAC |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2; |
Clé InChI |
QMQBBUPJKANITL-HYOVGAQCSA-N |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl |
Synonymes |
[R-(R*,S*)]-α-[2-(Dimethylamino)-1-methylethyl]-α-phenyl-benzeneethanol Propanoate (Ester) Hydrochloride-d5; (-)-4-(Dimethylamino)-3-methyl-1,2-diphenyl-2-butanol Propionate Hydrochloride-d5; Levopropoxyphene Hydrochloride-d5; α-l-Propoxyphene Hydroc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate](/img/structure/B591188.png)



![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)



